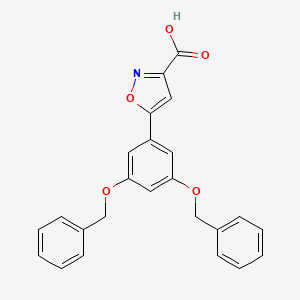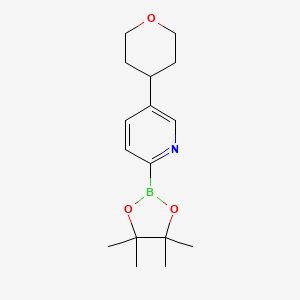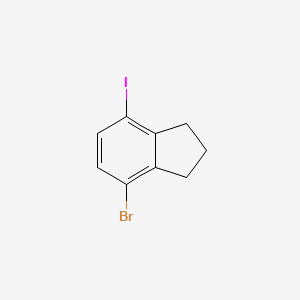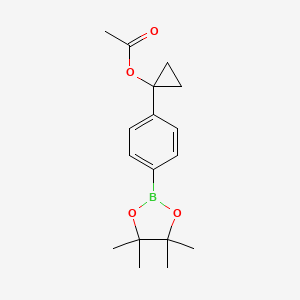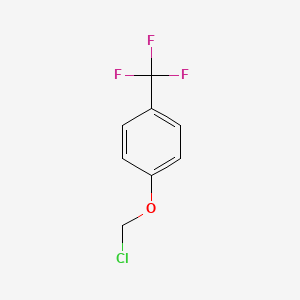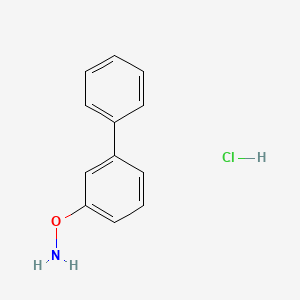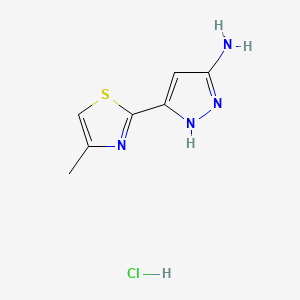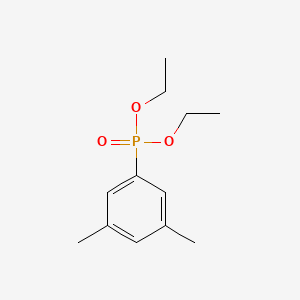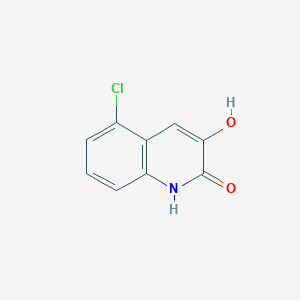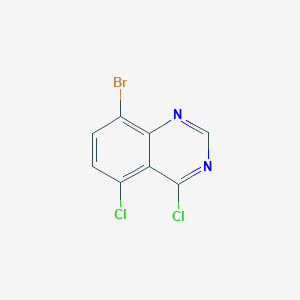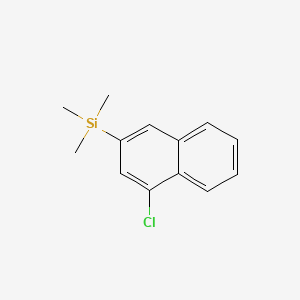
(4-Chloro-2-naphthyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15ClSi. This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom at the 4-position and a trimethylsilyl group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-naphthyl)trimethylsilane typically involves the reaction of 4-chloro-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Chloro-2-naphthol+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding naphthylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of (4-substituted-2-naphthyl)trimethylsilane derivatives.
Oxidation: Formation of 4-chloro-2-naphthoquinone or other oxidized products.
Reduction: Formation of (4-chloro-2-naphthyl)silane.
Aplicaciones Científicas De Investigación
(4-Chloro-2-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a protecting group for hydroxyl functionalities.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-naphthyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A widely used silylating agent in organic synthesis.
(4-Bromo-2-naphthyl)trimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(4-Methyl-2-naphthyl)trimethylsilane: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-Chloro-2-naphthyl)trimethylsilane is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H15ClSi |
|---|---|
Peso molecular |
234.79 g/mol |
Nombre IUPAC |
(4-chloronaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15ClSi/c1-15(2,3)11-8-10-6-4-5-7-12(10)13(14)9-11/h4-9H,1-3H3 |
Clave InChI |
YOWIVGLUYJQJSX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


